molecular formula C8H11BrClN B8079769 3-Bromo-2,4,6-trimethylpyridine hcl

3-Bromo-2,4,6-trimethylpyridine hcl

Cat. No.: B8079769
M. Wt: 236.53 g/mol
InChI Key: KIPUTAYOSRCADA-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trimethylpyridine hydrochloride is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and methyl groups on the pyridine ring, making it a useful intermediate in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by the halogenation of 2,4,6-trimethylpyridine using bromine in the presence of a suitable catalyst.

  • Substitution Reactions: Another method involves the substitution of a suitable leaving group in a pyridine derivative with bromine.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves the use of reactors designed to handle bromine safely and efficiently.

Types of Reactions:

  • Oxidation: 3-Bromo-2,4,6-trimethylpyridine can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Hydrogenated pyridine derivatives.

  • Substitution: Various substituted pyridines.

Scientific Research Applications

3-Bromo-2,4,6-trimethylpyridine hydrochloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and pathways.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2,4,6-trimethylpyridine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-3,5,6-trimethylpyridine

  • 4-Bromo-2,3,6-trimethylpyridine

  • 3-Bromo-2,5,6-trimethylpyridine

Uniqueness: 3-Bromo-2,4,6-trimethylpyridine hydrochloride is unique due to its specific arrangement of bromine and methyl groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical properties and biological activities.

This comprehensive overview provides a detailed understanding of 3-Bromo-2,4,6-trimethylpyridine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-2,4,6-trimethylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-5-4-6(2)10-7(3)8(5)9;/h4H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPUTAYOSRCADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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